

# An In-depth Technical Guide to Folic Acid Impurity C (Isofolic Acid)

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Compound of Interest		
Compound Name:	Folic Acid Impurity C	
Cat. No.:	B15352969	Get Quote

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### **Executive Summary**

Folic Acid Impurity C, known pharmacopeially and chemically as Isofolic Acid, is a process-related impurity and regioisomer of Folic Acid. It is identified as N-[4-[[(2-Amino-1,4-dihydro-4-oxo-7-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid, with the CAS number 47707-78-8. The key structural difference from folic acid is the attachment of the p-aminobenzoyl-L-glutamic acid (PABGA) side-chain at the 7-position of the pteridine ring, as opposed to the 6-position in the active drug substance. This impurity arises during the condensation step of folic acid synthesis. Due to its structural similarity to the active molecule, its presence is carefully controlled in pharmaceutical-grade folic acid, with the European Pharmacopoeia setting a limit of not more than 0.5%. This guide provides a comprehensive overview of its history, formation, analytical quantification, and known biological activity.

#### **Discovery and History**

The formal scientific literature on **Folic Acid Impurity C**, or isofolic acid, dates back to the early 1970s. A pivotal study by M.G. Nair and C.M. Baugh, published in the Journal of Medicinal Chemistry in 1974, detailed the first targeted synthesis and biological evaluation of this specific isomer.[1] This work established the chemical identity of the 7-isomer and explored its biological properties, particularly its potential as an antifolate.



While the general synthesis of folic acid was established in the 1940s, the identification and characterization of its process-related impurities, including positional isomers like Impurity C, became a focus of analytical and medicinal chemistry in subsequent decades as regulatory standards for drug purity became more stringent. The inclusion of Isofolic Acid as a specified impurity in major pharmacopoeias underscores its importance in the quality control of folic acid manufacturing.

## Chemical Structure and Synthesis Pathway Chemical Structure

**Folic Acid Impurity C** (Isofolic Acid) is a structural isomer of folic acid. Both molecules share the same molecular formula ( $C_{19}H_{19}N_7O_6$ ) and molecular weight (441.40 g/mol ). The isomerism arises from the point of attachment of the PABGA side-chain to the pteridine ring system.

- Folic Acid (6-isomer): N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl] L-glutamic acid
- Folic Acid Impurity C (7-isomer): N-[4-[[(2-Amino-1,4-dihydro-4-oxo-7-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid

#### **Formation Pathway**

The primary industrial synthesis of folic acid involves a three-component condensation reaction. **Folic Acid Impurity C** is generated as a byproduct when this condensation occurs at the alternative, electronically viable position on the pteridine precursor.

The key reactants are:

- A Pyrimidine Precursor: Typically 2,4,5-triamino-6-hydroxypyrimidine.
- A Three-Carbon Aldehyde Equivalent: Often 1,1,3-trichloroacetone or a similar reactive species.
- The Side Chain: p-aminobenzoyl-L-glutamic acid (PABGA).

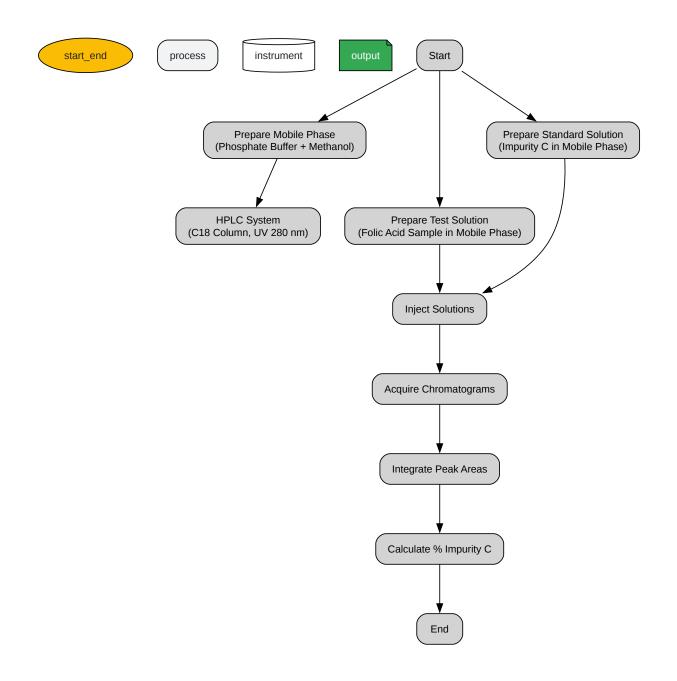






The pyrimidine and the three-carbon unit first react to form the bicyclic pteridine ring. The subsequent condensation with PABGA can occur at two primary positions, leading to the desired product (folic acid) and the isomeric impurity (Isofolic acid).





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#### References

- 1. Antifolate Activity of Isoaminopterin in HeLa Cells PMC [pmc.ncbi.nlm.nih.gov]
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